molecular formula C16H22N6O B2480548 N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide CAS No. 1021027-82-6

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide

Cat. No.: B2480548
CAS No.: 1021027-82-6
M. Wt: 314.393
InChI Key: LLGHXQHDSLKJHS-UHFFFAOYSA-N
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Description

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. Its unique structure, which includes a pyridazine ring and a butyramide group, makes it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide typically involves a multi-step process:

    Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate precursors under controlled conditions.

    Introduction of the 4-methylpyridin-2-yl Group: This step involves the substitution reaction where the 4-methylpyridin-2-yl group is introduced to the pyridazine ring.

    Attachment of the Aminoethyl Group: The aminoethyl group is then attached to the pyridazine ring through a nucleophilic substitution reaction.

    Formation of the Butyramide Group: Finally, the butyramide group is introduced through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly used under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide
  • N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)propionamide

Uniqueness

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide is unique due to its specific structural features, such as the butyramide group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-3-4-16(23)19-10-9-18-13-5-6-14(22-21-13)20-15-11-12(2)7-8-17-15/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)(H,19,23)(H,17,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGHXQHDSLKJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCNC1=NN=C(C=C1)NC2=NC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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